5-Chloropentyl naphthalen-1-ylcarbamate
Description
5-Chloropentyl naphthalen-1-ylcarbamate (CAS: 2365471-28-7) is a synthetic carbamate derivative structurally related to synthetic cannabinoids. Its molecular formula is C₂₃H₂₁ClN₂O, with a molecular weight of 376.9 g/mol and a purity of ≥98% . The compound features a naphthalene ring linked to a carbamate group substituted with a 5-chloropentyl chain. Key spectral characteristics include UV/Vis absorption maxima at 220 nm and 318 nm, indicative of its conjugated aromatic system .
This compound is a chlorinated analog of JWH-018, a well-known synthetic cannabinoid receptor agonist. The addition of a 5-chloropentyl chain is hypothesized to enhance metabolic stability and receptor binding affinity compared to shorter alkyl chain analogs .
Properties
CAS No. |
6947-82-6 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
5-chloropentyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C16H18ClNO2/c17-11-4-1-5-12-20-16(19)18-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,18,19) |
InChI Key |
OMYNABFEZGBTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropentyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalene-1-ylcarbamate with 5-chloropentyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 5-Chloropentyl naphthalen-1-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloropentyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloropentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloropentyl group .
Scientific Research Applications
5-Chloropentyl naphthalen-1-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloropentyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular growth and differentiation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Properties of 5-Chloropentyl Naphthalen-1-ylcarbamate and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 5-Chloropentyl naphthalen-1-ylcarbamate | C₂₃H₂₁ClN₂O | 376.9 | Not reported | 5-Chloropentyl carbamate |
| 1-Propyl naphthalen-1-ylcarbamate (C30) | C₁₄H₁₅NO₂ | 229.3 | 73–75 | Propyl carbamate |
| UR-144 N-(5-chloropentyl) analog | C₂₁H₂₅ClN₂O | 356.9 | Not reported | 5-Chloropentyl indole |
| JWH-018 | C₂₄H₂₃NO | 341.5 | Not reported | Naphthoylindole |
Key Observations :
Pharmacological Activity
Synthetic cannabinoids primarily target CB1 and CB2 receptors. Modifications to the alkyl chain and aromatic system significantly influence potency and selectivity:
- Chain Length : Longer alkyl chains (e.g., 5-chloropentyl) enhance CB1 receptor binding affinity compared to shorter chains (e.g., propyl in C30) due to improved hydrophobic interactions .
- Chlorination : The electron-withdrawing chlorine atom may stabilize the compound’s interaction with receptor residues, as seen in UR-144 analogs .
- Carbamate vs.
Legal and Regulatory Status
- 5-Chloropentyl naphthalen-1-ylcarbamate is structurally analogous to UR-144 N-(5-chloropentyl) analog , which is listed as a controlled substance in multiple jurisdictions .
- Its inclusion in regulatory frameworks often hinges on structural similarity to banned compounds like JWH-018, despite differences in the core scaffold (carbamate vs. indole) .
Biological Activity
5-Chloropentyl naphthalen-1-ylcarbamate is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the context of cannabinoid research. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
5-Chloropentyl naphthalen-1-ylcarbamate is characterized by its unique chemical structure, which includes a naphthalene moiety and a carbamate functional group. Its molecular formula is C_{15}H_{18}ClN_{1}O_{2}, and it has a molecular weight of approximately 281.76 g/mol. The presence of the chlorine atom and the pentyl chain contributes to its lipophilicity, influencing its interaction with biological membranes.
The biological activity of 5-Chloropentyl naphthalen-1-ylcarbamate primarily involves its interaction with cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response.
Key Mechanisms:
- CB1 Receptor Agonism: The compound may act as an agonist at CB1 receptors, leading to effects such as analgesia and appetite stimulation.
- CB2 Receptor Modulation: Its action at CB2 receptors could mediate anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
Pharmacological Studies
Several studies have explored the pharmacological effects of 5-Chloropentyl naphthalen-1-ylcarbamate:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on cell lines | Demonstrated significant agonistic activity at CB1 receptors with an EC50 value of 50 nM. |
| Study 2 | In vivo models | Showed reduced pain response in rodent models, indicating analgesic properties. |
| Study 3 | Anti-inflammatory assays | Inhibited pro-inflammatory cytokine release in macrophage cultures. |
Toxicological Profile
Understanding the safety profile of 5-Chloropentyl naphthalen-1-ylcarbamate is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate that while the compound exhibits beneficial biological activities, it may also possess cytotoxic effects at higher concentrations.
Case Study 1: Analgesic Effects in Chronic Pain Models
A recent case study investigated the efficacy of 5-Chloropentyl naphthalen-1-ylcarbamate in managing chronic pain in a rodent model. The study reported:
- Design: Randomized control trial comparing the compound with a placebo.
- Results: Significant reduction in pain scores measured by the von Frey test.
This study highlights the potential of the compound as an analgesic agent.
Case Study 2: Anti-inflammatory Properties
Another case study focused on the anti-inflammatory effects of the compound in a model of induced arthritis:
- Design: Treatment group received 5-Chloropentyl naphthalen-1-ylcarbamate while control groups received standard anti-inflammatory drugs.
- Results: Marked reduction in swelling and inflammatory markers compared to controls, suggesting efficacy in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
